molecular formula C21H25N5O4 B2719097 6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-78-5

6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2719097
CAS No.: 887671-78-5
M. Wt: 411.462
InChI Key: OBRWYFNFRFFHEU-UHFFFAOYSA-N
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Description

6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride, which are employed under reflux conditions in methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-[2-(2-ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-6-29-11-12-30-16-10-8-7-9-15(16)25-13(2)14(3)26-17-18(22-20(25)26)23(4)21(28)24(5)19(17)27/h7-10H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRWYFNFRFFHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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